molecular formula C17H20N4O5S B2368992 4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2180010-30-2

4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No. B2368992
CAS RN: 2180010-30-2
M. Wt: 392.43
InChI Key: NOGXTKUKFRLHJW-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of organic compounds known as benzamides. MS-275 is a potent inhibitor of histone deacetylase (HDAC) and has been widely used in scientific research to investigate the role of HDAC in various biological processes.

Scientific Research Applications

Synthesis and Structural Modifications

  • Synthesis Techniques : Novel methods for synthesizing pyrimidine derivatives, including compounds similar to the one , have been developed, demonstrating the importance of these compounds in medicinal chemistry. For example, a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines showcases the utility of morpholine and pyrimidine moieties in drug development (Kuznetsov, Nam, & Chapyshev, 2007).

  • Molecular Modifications : The discovery of non-nitrogen containing morpholine isosteres for the inhibition of PI3K and PIKKs pathways emphasizes the ongoing search for novel inhibitors that can mimic the conformational preferences of morpholine-containing compounds, which are crucial for their biological activity (Hobbs et al., 2019).

Potential Therapeutic Applications

  • Antimicrobial and Antifungal Activities : Research into benzamide derivatives has led to the discovery of compounds with significant antimicrobial and antifungal activities. For instance, novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone demonstrated substantial COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cancer Research : The synthesis of thieno[3,2-d]pyrimidin-4-yl morpholine derivatives, which have shown inhibition of tumor necrosis factor alpha and nitric oxide, highlights the relevance of these compounds in cancer research and the potential for developing new anticancer drugs (Lei, Wang, Xiong, & Lan, 2017).

  • Enzyme Inhibition : Compounds featuring morpholine and sulfonamide groups have been identified as potent inhibitors of carbonic anhydrase isoenzymes, demonstrating the importance of these structural motifs in designing enzyme inhibitors with potential applications in treating various diseases, including glaucoma and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c22-16(18-7-9-20-8-1-6-19-17(20)23)14-2-4-15(5-3-14)27(24,25)21-10-12-26-13-11-21/h1-6,8H,7,9-13H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGXTKUKFRLHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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